N-(2,5-dichlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid and sulfuric acid.
Attachment of the 2,5-dichlorophenyl group: This can be done via a nucleophilic substitution reaction.
Formation of the carboxamide group: This involves the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amino derivative.
Substitution of chlorine atoms: Formation of various substituted phenyl derivatives.
Hydrolysis of the carboxamide group: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N3-(2,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2,5-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the nitro and pyrazolylmethyl groups.
N~3~-(2,5-DICHLOROPHENYL)-1-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both the nitro group and the pyrazolylmethyl group in N3-(2,5-DICHLOROPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H10Cl2N6O3 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10Cl2N6O3/c15-9-1-2-11(16)13(5-9)18-14(23)12-3-4-20(19-12)8-21-7-10(6-17-21)22(24)25/h1-7H,8H2,(H,18,23) |
InChI Key |
LSIPDBNHXRHFFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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